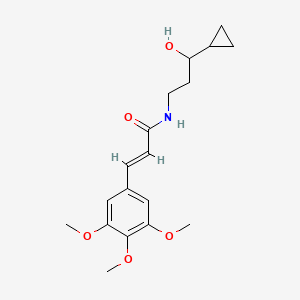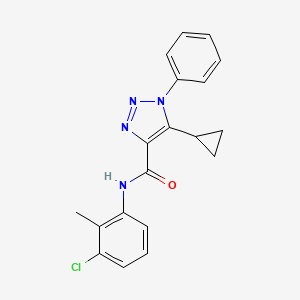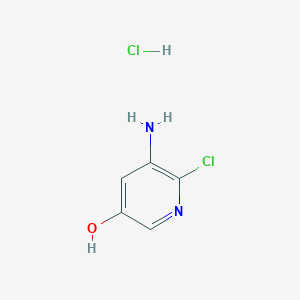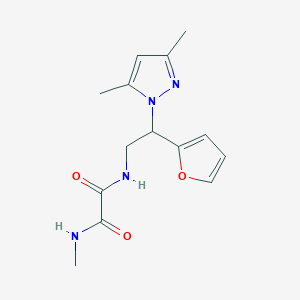![molecular formula C20H26N4O2 B2895290 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034286-42-3](/img/structure/B2895290.png)
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. According to ChemSpider, the compound has a density of 1.2±0.1 g/cm^3, a boiling point of 470.1±55.0 °C at 760 mmHg, and a molar refractivity of 80.5±0.4 cm^3 .科学的研究の応用
Drug Design and Development
Piperidine derivatives, such as the compound , are integral in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The structural complexity and the presence of multiple functional groups make it a valuable scaffold for designing drugs with specific pharmacological targets. Its derivatives can be tailored to interact with various biological pathways, potentially leading to the development of new therapeutic agents.
Biological Activity Modulation
The piperidine moiety is known to play a significant role in modulating biological activity. This compound could be used to synthesize derivatives that exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It could serve as a lead compound for the discovery of new drugs with improved efficacy and reduced side effects .
Chemical Synthesis of Heterocycles
Heterocyclic compounds are crucial in medicinal chemistry. The compound can be used as a starting material or intermediate in the synthesis of various heterocyclic structures. These structures are often key components of drugs and are valued for their diverse pharmacological activities .
Neuropharmacology
Given the structural similarity to known neuroactive compounds, this compound could be used in neuropharmacological research to develop new treatments for neurological disorders. It could be particularly useful in creating ligands for neurotransmitter receptors or ion channels involved in neural signaling pathways .
Agricultural Chemistry
Piperidine derivatives have applications in agricultural chemistry as well. They can be used to create compounds that act as growth promoters, herbicides, or insecticides. The compound’s structural flexibility allows for the synthesis of targeted agents that can protect crops and improve yield .
Material Science
The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties. It could be used in the synthesis of polymers or coatings with particular mechanical, thermal, or electrical characteristics .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in chromatography, spectroscopy, and other analytical techniques .
Environmental Science
Derivatives of this compound could be explored for their potential use in environmental science, such as in the detoxification of pollutants or as indicators for environmental monitoring. The compound’s reactivity could be harnessed to create sensors or neutralizing agents for harmful substances .
特性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-20(25)19-17-4-2-3-5-18(17)26-23-19/h6,9,12,15H,2-5,7-8,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGIZPLAUYYMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)




![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2895226.png)

![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)
